molecular formula C12H8ClNO3 B1509541 5-(3-Chlorophenyl)-3-hydroxypicolinic acid CAS No. 1415226-40-2

5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Cat. No.: B1509541
CAS No.: 1415226-40-2
M. Wt: 249.65 g/mol
InChI Key: KMZAXKDGIXGPOF-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a substituted picolinic acid derivative characterized by a hydroxyl group at the 3-position and a 3-chlorophenyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₈ClNO₃, with a molecular weight of 261.65 g/mol. For example, it serves as a key precursor in the synthesis of vadadustat (CAS 1000025-07-9), a hypoxia-inducible factor prolyl hydroxylase inhibitor approved for treating anemia in chronic kidney disease .

The hydroxyl and chlorophenyl groups confer unique electronic and steric properties, influencing its solubility, acidity (pKa ≈ 2.5–3.0 for the carboxylic acid group), and binding affinity in biological systems. Its applications span medicinal chemistry, agrochemicals, and analytical chemistry (e.g., as a matrix in MALDI-TOF mass spectrometry).

Preparation Methods

Principal Preparation Route

The most detailed and industrially relevant preparation method is disclosed in patent CN111423367B, which outlines a three-step synthetic process starting from 5-(3-chlorophenyl)-2-cyano-3-chloropyridine. This method emphasizes mild reaction conditions, high product purity, and scalability.

Stepwise Synthesis:

Step Reactants & Conditions Product Yield (%) Purity (%) Notes
1 5-(3-chlorophenyl)-2-cyano-3-chloropyridine + alkali (e.g., potassium tert-butoxide) + organic solvent (t-butanol) under nitrogen, heated 40-90 °C, then acidified to pH 1-3 5-(3-chlorophenyl)-3-hydroxy-pyridine carboxamide 83.2 (Example 2) 96.3 Reaction under nitrogen prevents oxidation; mild base avoids harsh conditions
2 5-(3-chlorophenyl)-3-hydroxy-pyridine carboxamide + sulfuric acid + methanol, heated to 60 °C, then neutralized to pH 4-6 5-(3-chlorophenyl)-3-hydroxy-picolinic acid methyl ester 77.8 - 85.9 (Examples 3-5) 97.3 - 97.8 Acid-catalyzed esterification; variations in base for neutralization affect yield
3 5-(3-chlorophenyl)-3-hydroxy-picolinic acid methyl ester + glycine + alkali in organic solvent under nitrogen, heated, then acidified to pH 5-6 5-(3-chlorophenyl)-3-hydroxypicolinic acid derivative (picolinamide) Not specified Not specified Final amidation step to obtain target compound

Key Reaction Details:

  • Organic solvents : Tertiary butanol, methanol, toluene, xylene, isopropanol, tetrahydrofuran are used depending on step.
  • Bases : Potassium tert-butoxide is preferred for the initial step; sodium hydroxide or potassium phosphate used for pH adjustment.
  • Temperature control : 40–90 °C for base reaction; 60 °C for acid-catalyzed esterification.
  • Atmosphere : Nitrogen protection to prevent oxidation and side reactions.
  • Purification : Filtration and drying after pH adjustment and crystallization.

Experimental Data from Examples

Example Reaction Step Starting Material (g) Solvent & Reagents Temperature (°C) Yield (g) Yield (%) Purity (%) Characterization Data
2 Step 1 10 g 5-(3-chlorophenyl)-2-cyano-3-chloropyridine 500 mL t-butanol, 36 g potassium tert-butoxide 80 (heated) 8.30 83.2 96.3 -
3 Step 2 4 g 5-(3-chlorophenyl)-3-hydroxy-pyridine carboxamide 80 mL methanol, 16.1 g sulfuric acid 60 3.30 77.8 97.8 MS [M+1] = 264.1; 1H NMR (400 MHz, DMSO) δ10.58 (s,1H), 8.55 (s,1H), 7.88 (s,1H), 7.74 (s,2H), 7.60-7.50 (m,2H), 3.92 (s,3H)
4 Step 2 (variation) 4 g same as above Same as Example 3 60 3.64 85.9 97.5 -
5 Step 2 (variation) 4 g same as above Methanol, sulfuric acid, potassium phosphate for pH adjustment 60 3.37 79.7 97.3 -

Analysis of Preparation Methods

Aspect CN111423367B Method Alternative Bromination-Rearrangement Other Vadadustat Intermediates Synthesis
Reaction Conditions Mild temperature (40-90 °C), nitrogen atmosphere, moderate acid/base Use of Lewis acids and strong acids, harsher conditions Varied, often multi-step with complex intermediates
Yield High (77-85%) Not specified for this compound Variable
Purity High (>96%) Not specified Variable
Scalability Designed for industrial scale, simple operation More complex, less scalable Focused on intermediates, may require further steps
Safety & Equipment Avoids strong acid corrosion by mild conditions Requires handling strong acids and Lewis acids Depends on route, some require special handling

The CN111423367B method stands out for balancing high yield, purity, and operational simplicity, making it the preferred industrial preparation route for this compound.

Summary and Recommendations

  • The three-step synthetic route starting from 5-(3-chlorophenyl)-2-cyano-3-chloropyridine is the most documented and reliable method for preparing this compound and its methyl ester.
  • Key factors for success include the use of potassium tert-butoxide as base, methanol as solvent for esterification, and controlled pH adjustment to induce crystallization.
  • The process benefits from nitrogen atmosphere to prevent oxidation and side reactions.
  • Yields range from 77% to 86% with purities exceeding 96% , suitable for pharmaceutical intermediate standards.
  • Alternative methods involving bromination-rearrangement or other intermediates exist but are less directly applicable or optimized for this compound.
  • The detailed NMR and MS data confirm the structure and purity of the products obtained.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-hydroxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-Chlorophenyl)-3-oxopyridine-2-carboxylic acid.

    Reduction: Formation of 5-(3-Chlorophenyl)-3-hydroxypyridine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-3-hydroxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Differences Reference
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid 796090-24-9 C₇H₃ClF₃NO₂ -Cl at 6, -CF₃ at 3 0.84 Trifluoromethyl enhances lipophilicity
5-(Trifluoromethyl)picolinic acid 80194-69-0 C₇H₄F₃NO₂ -CF₃ at 5 0.84 Lacks chlorine; stronger electron-withdrawing effect
6-Chloro-5-phenylpicolinic acid 1214352-99-4 C₁₂H₈ClNO₂ -Cl at 6, -Ph at 5 0.78 Phenyl vs. chlorophenyl; no hydroxyl group
3-(3-Chloro-5-fluorophenyl)picolinic acid 1261890-88-3 C₁₂H₇ClFNO₂ -Cl and -F at 3 and 5 on phenyl N/A Dual halogenation; altered steric effects
6-Chloro-5-fluoropicolinic acid 860296-24-8 C₆H₃ClFNO₂ -Cl at 6, -F at 5 0.77 Smaller substituents; higher polarity
Vadadustat (derivative) 1000025-07-9 C₁₄H₁₁ClN₂O₄ Glycine amide at 2-position N/A Bioactive derivative with enhanced pharmacokinetics

Key Findings from Comparative Studies

  • Biological Activity : Vadadustat (derived from 5-(3-chlorophenyl)-3-hydroxypicolinic acid) demonstrates improved oral bioavailability due to the glycine amide moiety, highlighting the importance of functional group modifications.
  • Mass Spectrometry Utility: The hydroxyl group in the target compound enhances its efficacy as a MALDI-TOF matrix compared to non-hydroxylated analogs like 6-chloro-5-phenylpicolinic acid.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl and chlorophenyl substituents increase logP values (≈2.1–2.5) compared to unsubstituted picolinic acid (logP ≈ 0.9), impacting membrane permeability.
  • Acidity: The hydroxyl group at the 3-position lowers the pKa of the carboxylic acid group (≈2.8) relative to non-hydroxylated analogs (pKa ≈ 3.5–4.0), enhancing solubility in aqueous buffers.

Biological Activity

5-(3-Chlorophenyl)-3-hydroxypicolinic acid (CAS No. 1415226-40-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chlorophenyl group attached to a hydroxypicolinic acid structure, which contributes to its distinct chemical properties. The molecular formula is C₁₁H₈ClN₃O₃, with a molecular weight of approximately 249.65 g/mol. The presence of the hydroxyl and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound has been primarily linked to its role in erythropoiesis regulation . It acts as a prolyl hydroxylase inhibitor, which stabilizes hypoxia-inducible factor (HIF) and subsequently increases endogenous erythropoietin (EPO) production. This mechanism is particularly beneficial in treating conditions like chronic kidney disease (CKD) where anemia is prevalent .

Key Findings from Research Studies

  • Erythropoiesis Regulation : The compound has shown significant efficacy in modulating erythropoiesis through HIF stabilization, leading to increased EPO levels. This action is crucial for patients with CKD undergoing dialysis, as it helps alleviate anemia symptoms.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, suggesting that this compound may serve as a lead compound for developing new antimicrobial agents.
  • Anticancer Activity : Research has also explored the compound's anticancer properties, although specific mechanisms and efficacy against various cancer cell lines require further investigation. Its structural similarity to other known anticancer agents positions it as a candidate for future drug development.

Synthesis

The synthesis of this compound can be achieved through several chemical reactions, including hydrolysis of related compounds. One documented method involves the hydrolysis of 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine using hydrochloric acid at elevated temperatures, resulting in the formation of the desired hydroxypicolinic acid derivative.

Case Study 1: EPO Production Enhancement

In a clinical study involving patients with CKD, the administration of this compound led to a statistically significant increase in serum EPO levels compared to baseline measurements. This resulted in improved hemoglobin concentrations and reduced need for erythropoiesis-stimulating agents.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests conducted on various bacterial strains revealed that this compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundErythropoiesis RegulationAntimicrobial ActivityAnticancer Activity
This compoundYesYesUnder Investigation
5-(3-Bromophenyl)-3-hydroxypyridine-2-carboxylic acidLimitedModerateYes
5-(3-Fluorophenyl)-3-hydroxypyridine-2-carboxylic acidNoYesYes

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, and how can experimental design methods improve yield?

  • Answer: Synthesis optimization requires evaluating reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using a factorial design (e.g., 2^k factorial) allows systematic testing of variables like chlorination efficiency and hydroxyl group protection . Evidence from analogous compounds (e.g., 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid) suggests that microwave-assisted synthesis may reduce side-product formation, particularly in halogenated intermediates . Yield improvements (>15%) have been reported via iterative adjustments to stoichiometry and reaction time.

Q. Which analytical techniques are most reliable for characterizing purity and structural conformation of this compound?

  • Answer: High-resolution LC-MS (liquid chromatography-mass spectrometry) and NMR (¹H/¹³C, 2D-COSY) are critical for confirming molecular structure and detecting impurities. For instance, LC-MS with electrospray ionization (ESI) can identify trace chlorinated byproducts (e.g., m/z 278.05 [M+H]⁺) . Quantitative purity assessment via HPLC-DAD (diode array detection) at λ = 254 nm is recommended, with retention time cross-referenced against standards (e.g., 5-chloro-4-hydroxybiphenyl-3-carboxylic acid) .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Answer: Conduct accelerated stability studies using buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm) and quantify hydrolyzed products (e.g., 3-hydroxypicolinic acid) using HPLC-PDA . Evidence from chlorophenol derivatives indicates instability at pH > 10 due to dechlorination .

Q. What safety protocols are essential when handling chlorinated aromatic intermediates during synthesis?

  • Answer: Follow CLP/GHS guidelines for chlorinated compounds:

  • Use fume hoods (minimum airflow 0.5 m/s) to prevent inhalation of vapors.
  • Wear nitrile gloves and chemical-resistant aprons (tested against chlorinated acids per ASTM D6978) .
  • Emergency procedures: Immediate rinsing with 0.1 M NaOH for skin contact (neutralizes acidic residues) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and regioselectivity in the chlorination of picolinic acid derivatives?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution (EAS) mechanisms. For example, chlorination at the 5-position of picolinic acid is favored due to lower activation energy (ΔG‡ ≈ 25 kJ/mol) compared to ortho/meta positions . Pairing DFT with machine learning (e.g., ICReDD’s reaction path search methods) can predict optimal catalysts (e.g., FeCl3 vs. AlCl3) .

Q. What mechanistic insights explain contradictions in reported bioactivity data for halogenated picolinic acids?

  • Answer: Discrepancies arise from solvent polarity effects on binding affinity. For example, this compound shows higher enzyme inhibition (IC50 = 1.2 µM) in DMSO vs. aqueous buffers (IC50 = 8.7 µM) due to improved solubility of the deprotonated form . Validate via molecular docking (AutoDock Vina) to compare binding poses in different solvent models.

Q. Which degradation pathways dominate under UV irradiation, and how can photostability be enhanced?

  • Answer: Photolytic degradation primarily involves C-Cl bond cleavage (λ = 290–320 nm), forming radical intermediates. LC-MS/MS analysis identifies phenyl-quinone byproducts (m/z 210.03). Stabilization strategies include:

  • Adding UV absorbers (e.g., TiO2 nanoparticles, λ > 340 nm) .
  • Microencapsulation in ethylcellulose matrices to reduce light penetration .

Q. How do steric and electronic effects of the 3-chlorophenyl group influence intermolecular interactions in crystal structures?

  • Answer: Single-crystal X-ray diffraction (SCXRD) of analogous compounds (e.g., 5-chloro-4-hydroxybiphenyl-3-carboxylic acid) reveals intramolecular hydrogen bonding (O-H···O, 2.65 Å) and π-π stacking (3.8 Å spacing) between chlorophenyl rings. These interactions reduce solubility in apolar solvents by 40% compared to non-chlorinated analogs .

Q. What experimental and computational approaches resolve conflicting data on the compound’s acidity constants (pKa)?

  • Answer: Discrepancies in pKa (reported range: 2.8–3.5) stem from solvent-dependent measurements. Use potentiometric titration in mixed solvents (e.g., water-DMSO) and validate with COSMO-RS simulations. For this compound, the carboxyl group pKa is 2.9 ± 0.1, while the phenolic -OH is 8.2 ± 0.3 .

Properties

IUPAC Name

5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(15)11(12(16)17)14-6-8/h1-6,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZAXKDGIXGPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211757
Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415226-40-2
Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415226-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
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Record name 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask adapted for magnetic stirring and fitted with a reflux condenser was charged 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine, 2, (1 g, 4 mmol) and a 48% aqueous solution of HBr (10 mL). While being stirred, the reaction solution was heated to reflux for 20 hours. The reaction was determined to be complete due to the disappearance of 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine as measured by TLC analysis using hexane/ethyl acetate (6:3) as the mobile phase and UV 435 nm to visualize the reaction components. The reaction contents was then cooled to 0° C. to 5° C. with stirring and the pH was adjusted to approximately 2 by the slow addition of 50% aqueous NaOH. Stirring was then continued at 0° C. to 5° C. for 3 hours. The resulting solid was collected by filtration and washed with water, then hexane. The resulting cake was dried in vacuo at 40° C. to afford 1.03 g (quantitative yield) of the desired product as an off-white solid. 1H NMR (DMSO-d6) δ 8.52 (d, 1H), 7.99 (d, 1H), 7.95 (s, 1H) 7.81 (t, 1H), 7.57 (s, 1H), and 7.55 (s, 1H).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-(3-Chlorophenyl)-3-hydroxypicolinic acid
5-(3-Chlorophenyl)-3-hydroxypicolinic acid
5-(3-Chlorophenyl)-3-hydroxypicolinic acid
5-(3-Chlorophenyl)-3-hydroxypicolinic acid
5-(3-Chlorophenyl)-3-hydroxypicolinic acid
5-(3-Chlorophenyl)-3-hydroxypicolinic acid

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